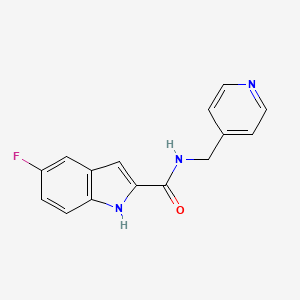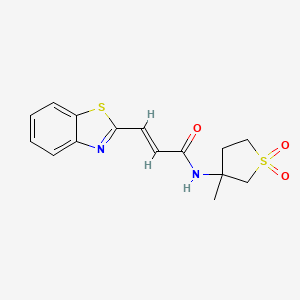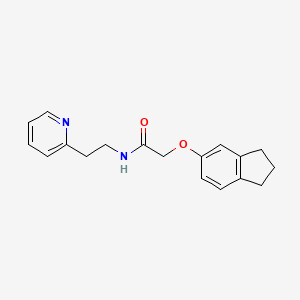
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential in the field of medicine. This compound has shown promising results in treating various medical conditions, including pain, anxiety, and inflammation.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. This activation leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, anxiety, and inflammation. 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to produce various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been shown to produce minimal sedation and motor impairment, making it a promising candidate for the treatment of medical conditions without producing unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise and accurate studies of the cannabinoid system in the body. However, one of the limitations of using 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is its potential for abuse and dependence, which can make it difficult to obtain and control in lab settings.
Orientations Futures
There are several future directions for the research of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity for the CB1 and CB2 receptors. Another direction is the investigation of the potential therapeutic applications of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide in the treatment of various medical conditions, such as pain, anxiety, and inflammation. Additionally, there is a need for further research on the safety and potential side effects of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide, as well as its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with pyridine-4-ylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2,2,2-trifluoro-N-methyl-N-(4-pyridinyl)acetamide to yield 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions. Studies have also shown that 5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has a high affinity for the cannabinoid CB1 and CB2 receptors, which are involved in the regulation of pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
5-fluoro-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-1-2-13-11(7-12)8-14(19-13)15(20)18-9-10-3-5-17-6-4-10/h1-8,19H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLESFWSGLDMGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)


![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)





![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)